molecular formula C15H14N2O3 B2958649 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 734535-47-8

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2958649
CAS No.: 734535-47-8
M. Wt: 270.288
InChI Key: HONKKVPHWICHPT-UHFFFAOYSA-N
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Description

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound that belongs to the class of benzamides It features a benzamide core with an amino group and a 2,3-dihydro-1,4-benzodioxin moiety

Scientific Research Applications

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several applications in scientific research:

Future Directions

The future directions for research on “2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of an electrochemical method to modify the catechol moiety of hydroxytyrosol and obtain 2-amino-2,3-dihydro-1,4-benzodioxane derivatives has been reported . This could potentially be applied to the synthesis of “2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide”. Further studies could also investigate its mechanism of action and potential medicinal uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin-6-amine: A precursor in the synthesis of the target compound.

    Benzamide: The core structure shared by the target compound.

    N-substituted benzamides: Compounds with similar structures but different substituents on the benzamide core.

Uniqueness

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the presence of both the benzamide and 2,3-dihydro-1,4-benzodioxin moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONKKVPHWICHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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